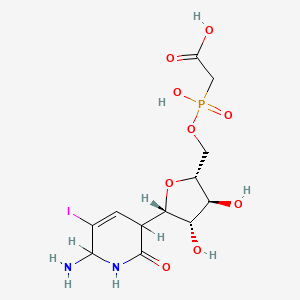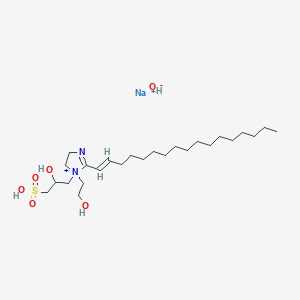
Sodium 2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a long hydrocarbon chain, an imidazolium ring, and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE typically involves multiple steps:
Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Hydrocarbon Chain: The heptadecenyl group can be introduced through an alkylation reaction.
Introduction of Functional Groups: The hydroxyethyl and sulfonatopropyl groups can be added through nucleophilic substitution reactions.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to introduce additional functional groups.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new alkyl or sulfonyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also serve as a precursor for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study membrane interactions and protein-lipid interactions due to its structural similarity to certain biological molecules.
Medicine
Potential medical applications include its use as a drug delivery agent or as a component in formulations for topical treatments.
Industry
In industry, this compound can be used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE involves its interaction with molecular targets such as cell membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes.
類似化合物との比較
Similar Compounds
SODIUM DODECYL SULFATE: A widely used surfactant with a simpler structure.
SODIUM LAURYL ETHER SULFATE: Another common surfactant with similar applications.
IMIDAZOLIUM-BASED IONIC LIQUIDS: Compounds with similar imidazolium rings but different functional groups.
特性
CAS番号 |
71929-13-0 |
|---|---|
分子式 |
C25H50N2NaO6S+ |
分子量 |
529.7 g/mol |
IUPAC名 |
sodium;3-[2-[(E)-heptadec-1-enyl]-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonic acid;hydroxide |
InChI |
InChI=1S/C25H48N2O5S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-26-18-19-27(25,20-21-28)22-24(29)23-33(30,31)32;;/h16-17,24,28-29H,2-15,18-23H2,1H3;;1H2/q;+1;/b17-16+;; |
InChIキー |
VUAGQMZCWSBMDT-WXIBIURSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCC[N+]1(CCO)CC(CS(=O)(=O)O)O.[OH-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCC=CC1=NCC[N+]1(CCO)CC(CS(=O)(=O)O)O.[OH-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
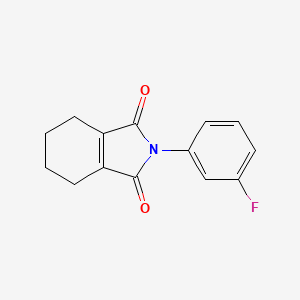

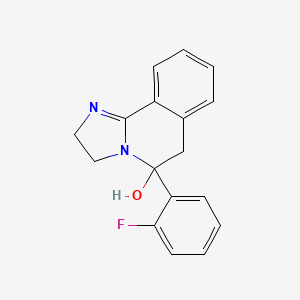

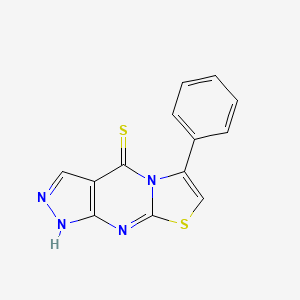

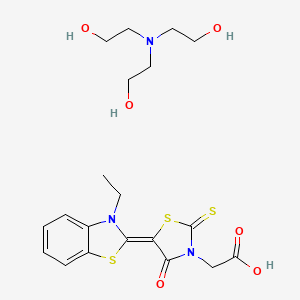
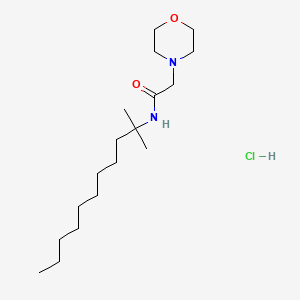


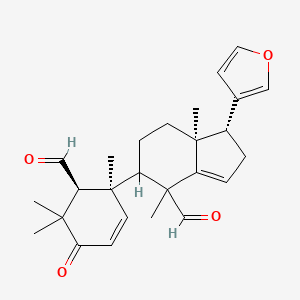
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
